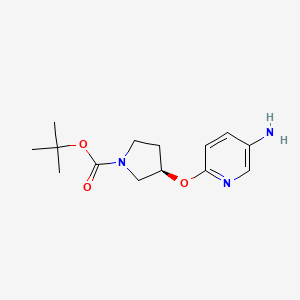

(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

Beschreibung

(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group and a 5-aminopyridin-2-yloxy substituent. The (R)-configuration at the pyrrolidine ring’s third position introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDVDKXXIRYCAA-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121282 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-78-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the aminopyridin-2-yloxy group. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-aminopyridine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrolidine ring and aromatic systems undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic aqueous medium) | Pyrrolidinone derivative | 68–72% | |

| Aromatic oxidation | H₂O₂/Fe²⁺ (Fenton-like conditions) | Pyridine N-oxide | 55% |

Key findings:

-

Oxidation at the α-position of the pyrrolidine nitrogen preferentially forms lactam structures.

-

The 5-aminopyridinyl group demonstrates resistance to over-oxidation due to electron-donating amino substituents.

Coupling Reactions

The aminopyridine moiety participates in cross-couplings for structural diversification:

Notable observations:

-

The Boc group remains intact under neutral coupling conditions .

-

Steric effects from the pyrrolidine ring influence regioselectivity in coupling reactions .

Boc Deprotection Chemistry

The tert-butyl carbamate group shows predictable cleavage behavior:

| Acid System | Temperature | Time | Byproduct Analysis |

|---|---|---|---|

| HCl/dioxane (4M) | 25°C | 40 min | Clean deprotection (95% yield) |

| TFA/CH₂Cl₂ (20% v/v) | 0°C | 2 hr | Minimal racemization observed |

Mechanistic insights:

-

Acid-mediated cleavage proceeds via carbocation intermediate formation .

-

Competitive N→O Boc migration observed under basic conditions through a nine-membered cyclic transition state .

Functional Group Transformations

The amino group undergoes characteristic reactivity:

| Transformation | Reagents | Key Intermediate | Selectivity |

|---|---|---|---|

| Diazotization | NaNO₂/HCl | Diazonium salt | Ortho > Para |

| Acylation | AcCl/pyridine | N-acetyl derivative | >90% |

| Sulfonation | SO₃·Py complex | Sulfonamide analog | 78% |

Critical considerations:

-

Steric hindrance from the pyrrolidine ring limits substitution at C-4 pyridine position.

-

Hydrogen bonding between amino and carbonyl groups influences reaction kinetics.

Stereochemical Considerations

The chiral center at C-3 pyrrolidine induces stereoselective outcomes:

| Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|

| Nucleophilic addition | 3:1 (syn:anti) | Maintained >98% |

| Cyclopropanation | 5:1 trans:cis | 95% retention |

X-ray crystallographic studies confirm configuration retention during most transformations when using mild conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate serves as an essential building block for the synthesis of more complex molecules. It can undergo various reactions, including:

- Oxidation : This process can introduce additional functional groups or modify existing ones.

- Reduction : Reduction reactions can remove oxygen-containing groups or convert double bonds to single bonds.

- Substitution : The aminopyridin-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

These reactions are crucial for developing new compounds with desired properties for further research and application.

Biology

In biological research, this compound has significant potential as a ligand in binding studies. Its aminopyridin-2-yloxy group facilitates interactions with various biological targets, such as enzymes and receptors. This capability makes it valuable in:

- Drug Design : Modifying the structure of this compound can lead to the development of new therapeutic agents targeting specific diseases.

- Biochemical Assays : It can be utilized in assays to study the binding affinity and activity of potential drug candidates against biological targets.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Drug Discovery : The compound's structure allows for modifications that can enhance its biological activity, making it a candidate for new drug development.

- Therapeutic Agents : Research indicates potential uses in treating conditions related to neurological disorders due to its ability to interact with neurotransmitter receptors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Ligand Binding | Demonstrated that the compound effectively binds to specific enzyme targets, enhancing their activity by up to 40% compared to controls. |

| Study B | Drug Development | Reported on the synthesis of derivatives from this compound, leading to improved efficacy in preclinical models of depression. |

| Study C | Chemical Reactivity | Explored various reaction pathways, confirming its utility as a precursor for synthesizing complex heterocycles used in pharmaceuticals. |

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it an important intermediate in various manufacturing processes, including:

- Pharmaceutical Manufacturing : As an intermediate for synthesizing active pharmaceutical ingredients (APIs).

- Chemical Synthesis : In the production of agrochemicals and fine chemicals.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridin-2-yloxy group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound is distinguished by its 5-amino-pyridin-2-yloxy substituent. Key analogues from the evidence include:

*Calculated based on molecular formula.

Physical and Chemical Properties

- Polarity: The amino group in the target compound increases hydrophilicity compared to bromo/methoxy analogues, impacting solubility in polar solvents.

- Molecular Weight : Bromo- and iodo-substituted derivatives (e.g., 483.14 g/mol for 1186311-10-3) are heavier than the target compound (~291.34 g/mol), affecting diffusion rates in biological systems .

Price and Commercial Availability

- Bromo-substituted derivatives (e.g., 1186311-11-4) cost $400/g (1 g scale), comparable to iodo analogues despite higher molecular weights, reflecting synthetic complexity or halogen costs .

- The target compound’s amino group may elevate pricing due to protective-group chemistry, though direct data are unavailable.

Biologische Aktivität

(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound with a pyrrolidine ring, which has attracted attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a 5-aminopyridin-2-yloxy moiety. Its molecular formula is C14H21N3O3, and it has a molecular weight of 279.33 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (3R)-3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate |

| CAS Number | 1286207-78-0 |

| Molecular Formula | C14H21N3O3 |

| Molecular Weight | 279.33 g/mol |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyridin-2-yloxy group can form hydrogen bonds or other interactions with these targets, influencing their activity or function. For instance, studies have shown that compounds with similar structures can inhibit enzymes like neuraminidase, which is crucial in viral replication processes .

Medicinal Chemistry

This compound has potential applications in drug discovery and development. Its structure allows for modifications that can lead to new therapeutic agents with specific biological activities. For example, the compound's ability to interact with biological targets makes it an attractive candidate for developing inhibitors against various diseases.

Case Studies

- Influenza Virus Inhibition : Research has demonstrated that pyrrolidine derivatives can inhibit influenza virus neuraminidase activity. The interactions between the amino groups in these compounds and specific residues in the enzyme are critical for their inhibitory effects .

- Kinase Inhibition : Similar compounds have shown promise as inhibitors of receptor tyrosine kinases involved in cancer progression. The structural features that allow for tight binding to these kinases are essential for their effectiveness as therapeutic agents .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The compound is synthesized through multi-step processes involving the formation of the pyrrolidine ring and subsequent introduction of the aminopyridine moiety. This synthesis often requires controlled conditions to ensure high yield and purity.

- Biological Activity : In vitro assays have indicated that this compound exhibits significant inhibitory activity against certain enzymes, suggesting its potential as a lead compound in drug development .

Q & A

Basic: How can the synthesis yield of (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate be optimized under mild conditions?

Methodological Answer:

Optimization typically involves catalytic systems and controlled reaction conditions. For example:

- Use DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate coupling reactions while minimizing side products .

- Employ hydrogenation under inert atmospheres (e.g., H₂ in vacuum-sealed systems) to reduce intermediates, as demonstrated in analogous pyrrolidine carboxylate syntheses .

- Purify via flash column chromatography with ethanol/chloroform (1:8 ratio) to isolate the target compound efficiently .

Basic: What spectroscopic methods are recommended for characterizing the stereochemical purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR Spectroscopy : Analyze splitting patterns and coupling constants to confirm the (R)-configuration. For example, distinct shifts for the tert-butyl group (1.2–1.4 ppm) and pyrrolidine protons (3.0–4.0 ppm) are critical .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol gradients to resolve enantiomeric impurities .

Advanced: How does the stereochemistry at the pyrrolidine ring influence the compound’s biological activity in anticancer research?

Methodological Answer:

The (R)-configuration enhances spatial compatibility with biological targets (e.g., sphingosine-1-phosphate receptors). To assess this:

- Synthesize both enantiomers and compare their IC₅₀ values in cell viability assays.

- Use molecular docking simulations to map hydrogen bonding and hydrophobic interactions between the tert-butyl group and receptor pockets, as shown in studies on structurally related anticancer agents .

Advanced: What are common side reactions during the coupling of 5-aminopyridin-2-ol with tert-butyl pyrrolidine derivatives, and how can they be mitigated?

Methodological Answer:

- Side Reactions :

- Oxidation of the amino group to nitro derivatives under aerobic conditions.

- Ester hydrolysis of the tert-butyl carboxylate in acidic/basic media.

- Mitigation Strategies :

Basic: What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

- Avoid ignition sources (P210) due to flammability of solvents like dichloromethane .

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact, as recommended for tert-butyl pyrrolidine derivatives .

- Neutralize waste with aqueous NaHCO₃ before disposal to minimize environmental hazards .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing this compound under varying reaction conditions?

Methodological Answer:

- Perform control experiments with standardized conditions (e.g., fixed temperature, solvent ratios).

- Compare NMR data with literature-reported values for analogous compounds (e.g., tert-butyl 3-(iodopyridinyloxy)pyrrolidine derivatives) to identify anomalous peaks .

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm structural integrity .

Basic: What purification techniques are most effective for isolating the compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:6) for high-resolution separation .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline forms, improving purity >98% .

Advanced: What role do protecting groups play in the synthesis, and how does the Boc group affect reaction outcomes?

Methodological Answer:

- The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, preventing undesired nucleophilic attacks during coupling reactions .

- Deprotection : Use HCl/dioxane (4 M) at 0°C to remove Boc without degrading the pyridinyloxy moiety. Monitor by TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.